3-(tert-Butyldimethylsilyloxy)glutaric Acid 3-(tert-Butyldimethylsilyloxy)glutaric Acid
Brand Name: Vulcanchem
CAS No.: 113794-48-2
VCID: VC21321104
InChI: InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15)
SMILES: CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O
Molecular Formula: C11H22O5Si
Molecular Weight: 262.37 g/mol

3-(tert-Butyldimethylsilyloxy)glutaric Acid

CAS No.: 113794-48-2

Cat. No.: VC21321104

Molecular Formula: C11H22O5Si

Molecular Weight: 262.37 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-Butyldimethylsilyloxy)glutaric Acid - 113794-48-2

Specification

CAS No. 113794-48-2
Molecular Formula C11H22O5Si
Molecular Weight 262.37 g/mol
IUPAC Name 3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid
Standard InChI InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15)
Standard InChI Key OHPIOMMEWYTXCL-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O
Canonical SMILES CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O

Introduction

Fundamental Properties and Identification

3-(tert-Butyldimethylsilyloxy)glutaric acid is a silyl-protected derivative of glutaric acid with distinct chemical and physical properties. It serves as a key intermediate in multiple synthetic pathways, particularly in pharmaceutical development.

Basic Identification Data

ParameterInformation
CAS Number113794-48-2
Molecular FormulaC₁₁H₂₂O₅Si
Molecular Weight262.37 g/mol
IUPAC Name3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid
Standard InChIInChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15)
Standard InChIKeyOHPIOMMEWYTXCL-UHFFFAOYSA-N
SMILESCC(C)(C)Si(C)OC(CC(=O)O)CC(=O)O

The compound is primarily recognized by its CAS number 113794-48-2 and features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of glutaric acid . This protection strategy enables selective chemical transformations while preserving the integrity of the hydroxyl functionality.

Structural Characteristics

3-(tert-Butyldimethylsilyloxy)glutaric acid possesses a distinctive chemical structure that determines its reactivity and applications in organic synthesis.

Molecular Structure and Bonding

The compound contains a central carbon backbone derived from glutaric acid, with two carboxylic acid groups positioned at the terminal carbons. The key structural feature is the tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group at the 3-position of the glutaric acid backbone . This silyl ether linkage is formed between the oxygen of the hydroxyl group and the silicon atom of the TBDMS group.

The molecular structure can be represented as follows:

  • A five-carbon chain (pentanedioic acid backbone)

  • Carboxylic acid groups at C-1 and C-5 positions

  • A TBDMS-protected hydroxyl group at the C-3 position

  • The TBDMS group consisting of a tertiary butyl group and two methyl groups bonded to silicon

This arrangement creates a molecule with distinct reactivity at different sites, making it valuable for selective synthetic transformations.

Physical and Chemical Properties

The physical and chemical properties of 3-(tert-butyldimethylsilyloxy)glutaric acid are crucial for understanding its behavior in various synthetic applications and determining appropriate handling protocols.

Physical Properties

While comprehensive physical data for 3-(tert-butyldimethylsilyloxy)glutaric acid is limited in the literature, several key properties have been documented:

PropertyValueNote
Physical StateSolidAt room temperature
Molecular Weight262.37 g/molCalculated
LogP1.55Predicted value for the anhydride form
PSA52.60000Polar surface area

Chemical Properties and Reactivity

3-(tert-Butyldimethylsilyloxy)glutaric acid exhibits chemical behavior characteristic of both carboxylic acids and silyl ethers:

  • Carboxylic Acid Reactivity: The compound contains two carboxylic acid groups that can undergo typical reactions such as:

    • Esterification

    • Amide formation

    • Reduction to alcohols

    • Decarboxylation under specific conditions

  • Silyl Ether Properties: The TBDMS protecting group provides:

    • Stability under basic conditions

    • Resistance to nucleophilic attack

    • Selective removal under mild acidic conditions

    • Protection of the hydroxyl group during various transformations

  • Transformations: The compound can be converted to its anhydride form (3-(tert-butyldimethylsilyloxy)glutaric anhydride) through dehydration reactions, which is a common derivative used in many synthetic applications .

The stability of the TBDMS group in various reaction conditions makes this compound particularly valuable when selective transformations of the carboxylic acid groups are required without affecting the protected hydroxyl group.

Synthesis Methods

Various synthetic routes to 3-(tert-butyldimethylsilyloxy)glutaric acid have been developed, with approaches differing based on starting materials and specific requirements of the synthetic pathway.

Synthesis from Diethyl 3-hydroxyglutarate

One of the most commonly reported methods involves the protection of diethyl 3-hydroxyglutarate followed by hydrolysis:

StageReagentsConditionsNotes
1tert-butyldimethylsilyl chloride, 1H-imidazoleDichloromethane, 20-30°C, 1-2 hFormation of imidazole-TBDMS complex
2Diethyl 3-hydroxyglutarateDichloromethane, 20-30°C, 4-6 hSilylation of hydroxyl group
3Sodium hydroxide, aqueous methanol25-35°C, 20-30 hHydrolysis of ester groups
4Hydrochloric acid (pH 2.5-4)WaterAcidification
5Extractiont-butyl methyl etherProduct isolation

This procedure typically yields 71% of the desired 3-(tert-butyldimethylsilyloxy)glutaric acid . The reaction begins with the formation of an activated silylating agent from tert-butyldimethylsilyl chloride and imidazole, followed by the protection of the hydroxyl group in diethyl 3-hydroxyglutarate. Subsequent hydrolysis of the ester groups and acidification produces the target compound.

Synthesis from Citric Acid

An alternative approach utilizes citric acid as a starting material:

  • Decarboxylation of citric acid

  • Reduction of the resulting intermediate

  • Hydroxyl protection with TBDMS

  • Esterolysis

  • Final transformations to yield the desired acid

This method provides a more economical route using citric acid, which is a commodity chemical produced on an industrial scale through fermentation . The synthetic pathway demonstrates the efficient utilization of bioresources for the preparation of complex organic intermediates.

Applications in Organic Synthesis

3-(tert-Butyldimethylsilyloxy)glutaric acid has found numerous applications in organic synthesis due to its protected hydroxyl group and dual carboxylic acid functionalities.

As a Protected Building Block

The compound serves as a valuable building block in multistep syntheses where selective reactions at the carboxylic acid groups are required while maintaining the integrity of the hydroxyl functionality. The TBDMS protecting group is stable under various reaction conditions but can be selectively removed when needed, providing synthetic flexibility.

In Pharmaceutical Synthesis

3-(tert-Butyldimethylsilyloxy)glutaric acid and its derivatives are particularly important in pharmaceutical synthesis. The compound has been utilized as an intermediate in the synthesis of:

  • Statins, including rosuvastatin

  • Other complex bioactive molecules requiring the glutaric acid backbone

  • Compounds where stereochemical control at the hydroxyl position is critical

Role in Protection Strategies

The compound exemplifies the strategic use of silyl protection in organic synthesis:

AspectAdvantages
SelectivityAllows selective reactions at carboxylic acid groups
StabilityTBDMS group remains intact under various conditions
RemovabilityCan be cleaved under mild acidic conditions
CompatibilityCompatible with numerous reagents and transformations

The protection strategy employed in this compound is representative of modern approaches to complex molecule synthesis, where functional group manipulation and protection are essential for achieving target structures.

Related Derivatives and Transformations

3-(tert-Butyldimethylsilyloxy)glutaric acid is closely related to several compounds that share structural features or are derived from it through chemical transformations.

Anhydride Derivative

The most significant derivative is 3-(tert-butyldimethylsilyloxy)glutaric anhydride (CAS: 91424-40-7), which is formed through the dehydration of the parent acid . This anhydride has distinct physical and chemical properties:

PropertyValueReference
Molecular FormulaC₁₁H₂₀O₄Si
Molecular Weight244.36 g/mol
Melting Point79-81°C
Boiling Point302.4±35.0°C at 760 mmHg
Density1.0±0.1 g/cm³
Flash Point113.6±21.5°C

The anhydride form is particularly reactive toward nucleophiles and serves as an activated derivative for acylation reactions . It is also an important intermediate in the synthesis of rosuvastatin and other pharmaceutical compounds .

Chemical Transformations

3-(tert-Butyldimethylsilyloxy)glutaric acid can undergo various chemical transformations:

  • Esterification: Formation of mono or diesters

  • Amidation: Reaction with amines to form mono or diamides

  • Deprotection: Removal of the TBDMS group under acidic conditions

  • Reduction: Selective or complete reduction of carboxylic acid groups

  • Anhydride formation: Intramolecular dehydration to form cyclic anhydride

These transformations expand the utility of the compound as a versatile intermediate in complex synthetic pathways.

AspectRecommendation
Storage Temperature2-8°C
Storage ConditionIn sealed containers
AtmosphereInert, moisture-free
IncompatibilitiesStrong oxidizing agents, strong bases
Personal ProtectionGloves, safety glasses, lab coat, adequate ventilation

When handling the compound, standard laboratory safety practices should be followed, including use of personal protective equipment and working in well-ventilated areas .

SupplierQuantityPrice (USD)Reference
Apollo Scientific5g$284
Apollo Scientific25g$927
SynQuest Laboratories5g$336
SynQuest Laboratories25g$1098
AK Scientific5g$937

The relatively high cost reflects the specialized nature of this compound and the multi-step synthesis required for its preparation. The price point positions it as a specialty chemical primarily used in research and development contexts rather than large-scale industrial applications.

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